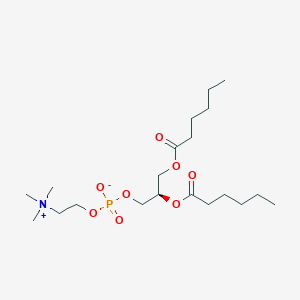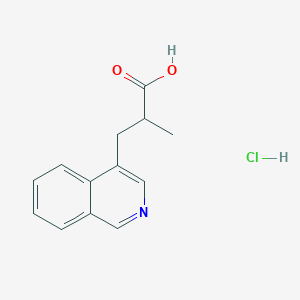
1,2-二己酰基-sn-甘油-3-磷酸胆碱
描述
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid, specifically a phosphatidylcholine, where both acyl groups are hexanoyl. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes due to its surfactant properties.
科学研究应用
1,2-Dihexanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the formation of liposomes for drug delivery systems and as a component in artificial membranes.
Medicine: Investigated for its potential in targeted drug delivery and as a carrier for therapeutic agents.
Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties .
作用机制
Target of Action
1,2-Dihexanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine , is a type of phospholipid that plays a crucial role in the formation of cell membranes. It primarily targets cell membranes and lipid bilayers, where it contributes to their structural integrity .
Mode of Action
This compound acts as a surfactant, reducing surface tension and facilitating the formation of micelles, liposomes, and other types of artificial membranes . By integrating into cell membranes, it influences their fluidity and permeability, affecting the transport of substances in and out of cells .
Biochemical Pathways
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is involved in lipid metabolism and membrane biosynthesis . It can be metabolized by various enzymes, including phospholipases , which can cleave the compound to produce other bioactive lipids. These lipids can then participate in various signaling pathways, influencing cellular functions .
Pharmacokinetics
The pharmacokinetics of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine are largely dependent on its formulation and route of administration. As a lipophilic compound, it is expected to have good absorption and distribution profiles when administered orally or intravenously . .
Result of Action
The incorporation of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine into cell membranes can alter their properties, potentially influencing cellular processes such as signal transduction, protein localization, and vesicular transport . Additionally, the metabolites produced from this compound can have various biological effects, depending on the specific pathways they are involved in .
Action Environment
The action of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as pH and temperature can influence its stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihexanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with hexanoic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
In industrial settings, the production of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine involves large-scale esterification reactions using automated reactors. The process includes the purification of the product through techniques such as column chromatography and recrystallization to achieve high purity levels .
化学反应分析
Types of Reactions
1,2-Dihexanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phosphocholine head group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and glycerophosphocholine.
Oxidation: Hexanoic acid derivatives.
Substitution: Various substituted phosphocholine derivatives.
相似化合物的比较
Similar Compounds
1,2-Diheptanoyl-sn-glycero-3-phosphocholine: Similar structure with heptanoyl chains instead of hexanoyl.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains myristoyl chains, commonly used in lipid bilayer studies.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitoyl chains, widely used in liposome formation
Uniqueness
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is unique due to its shorter hexanoyl chains, which confer distinct properties such as lower melting points and different micelle formation characteristics compared to longer-chain phospholipids. This makes it particularly useful in specific applications where these properties are advantageous .
属性
IUPAC Name |
[(2R)-2,3-di(hexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZARZBAWHITHR-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34506-67-7 | |
| Record name | L-α-Phosphatidylcholine, dicaproyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)



![N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2489928.png)
![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2489933.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2489935.png)
